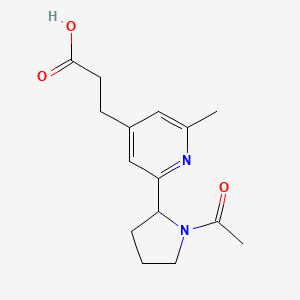

3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid

Beschreibung

Introduction to 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic Acid

This compound is a synthetic heterocyclic compound featuring a pyridine ring substituted with a 6-methyl group and a 2-(1-acetylpyrrolidin-2-yl) moiety, linked via a propanoic acid side chain. This molecule represents a hybrid architecture combining pyridine and pyrrolidine derivatives, with potential applications in medicinal chemistry and materials science due to its structural complexity and functional group diversity.

Chemical Identity and Nomenclature

Systematic Name :

this compound

Alternative Names :

- CAS Registry Number : 1316220-79-7

- Molecular Formula : C₁₅H₂₀N₂O₃

- Molecular Weight : 276.33 g/mol

- SMILES Notation :

O=C(O)CCC1=CC(C2N(C(C)=O)CCC2)=NC(C)=C1

Key Structural Features :

- Pyridine Core : A six-membered aromatic ring with nitrogen at position 1.

- Substituents :

- 6-Methyl Group : Alkyl substituent at position 6.

- 2-(1-Acetylpyrrolidin-2-yl) : A pyrrolidine ring (five-membered saturated amine) with an acetyl group at position 1 and attachment at position 2.

- Propanoic Acid Side Chain : A three-carbon chain terminating in a carboxylic acid group.

Historical Development in Heterocyclic Chemistry

The synthesis and study of pyridine-pyrrolidine hybrids have evolved alongside advancements in heterocyclic chemistry.

Pyridine Derivatives

Pyridine, a fundamental aromatic compound, has been extensively modified to create bioactive derivatives. Key developments include:

- Hantzsch Synthesis (1882): A method for synthesizing pyridine derivatives via condensation of β-keto esters, aldehydes, and ammonia.

- Industrial Synthesis : Modern production involves acetylene, ammonia, and formaldehyde dimethylacetal under catalytic conditions.

Pyrrolidine Derivatives

Pyrrolidine, a saturated five-membered amine, is prominent in natural products (e.g., proline) and pharmaceuticals. Its synthesis often involves cyclization of γ-aminobutyraldehyde or reduction of pyrrole derivatives.

Hybrid Architectures

The integration of pyridine and pyrrolidine moieties emerged as a strategy to enhance pharmacological properties. For example:

- Acetylated Pyrrolidines : Introduction of acetyl groups improves solubility and stability.

- Positional Isomerism : Substituents at specific pyridine positions (e.g., C2, C4) influence electronic and steric properties, as seen in related compounds like 3-(6-(

Eigenschaften

IUPAC Name |

3-[2-(1-acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10-8-12(5-6-15(19)20)9-13(16-10)14-4-3-7-17(14)11(2)18/h8-9,14H,3-7H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSJKWVENGXLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2CCCN2C(=O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a unique and specific manner.

Biochemical Pathways

Pyrrolidine derivatives have been reported to exhibit bioactive properties, suggesting that they may influence a variety of biochemical pathways.

Biologische Aktivität

3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid, with CAS number 1316220-79-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₅H₂₀N₂O₃

- Molecular Weight : 276.33 g/mol

- Structure : The compound features a pyridine ring and a propanoic acid moiety, which may contribute to its biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

1. Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyridine ring is often associated with the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

2. Neuroprotective Effects

The acetylpyrrolidine structure suggests potential neuroprotective effects. Research has shown that derivatives of pyrrolidine can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems.

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus offering potential benefits in treating inflammatory diseases. Compounds with similar scaffolds have been documented to reduce inflammation in various models.

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of pyridine derivatives, it was found that compounds similar to this compound significantly reduced neuronal death in vitro when exposed to oxidative stressors. This suggests a promising avenue for further research into its application in treating conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of related compounds demonstrated that they could effectively reduce levels of TNF-alpha and IL-6 in cell culture models. This highlights the potential for this compound as a candidate for developing new anti-inflammatory drugs.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1316220-79-7 | 276.33 g/mol | Antioxidant, Neuroprotective, Anti-inflammatory |

| 5-(1-Acetylpyrrolidin-2-yl)-4-methylpyridin-2(1H)-one | 1352484-06-0 | 220.27 g/mol | Neuroprotective |

| 3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid | Not available | Not available | Antioxidant |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- pKa: The target compound’s carboxylic acid group likely has a pKa near 4.5–5.0, typical for propanoic acids. In contrast, the acrylic acid derivative in has a lower pKa (3.20) due to resonance stabilization of the conjugate base.

- Lipophilicity : The difluoromethyl group in increases logP compared to the target compound. The acetylpyrrolidine moiety in the target may balance hydrophilicity and lipophilicity.

- Molecular Weight : The target (314.38) is comparable to (313.31) but smaller than (354.40), suggesting differences in bioavailability and tissue penetration.

Vorbereitungsmethoden

Starting Material Selection

The synthesis begins with the selection of key intermediates such as 4-(methylthio)phenylacetonitrile and 6-methylpyridin-3-yl derivatives . These serve as foundational building blocks for constructing the complex heterocyclic framework.

Formation of Key Intermediates

Condensation Reaction: The initial step involves condensing 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester in the presence of an alkali metal alkoxide (e.g., sodium methoxide or potassium tert-butoxide) at elevated temperatures (~70-110°C). This yields a cyanoacetyl pyridine derivative (compound of formula III).

Hydrolysis and Decarboxylation: The cyano group undergoes hydrolysis under acidic conditions (acetic acid and hydrochloric acid) with EDTA and sodium hydroxide, converting the nitrile to a corresponding acid and removing the carboxyl group, resulting in the ketosulfide intermediate (compound of formula II).

Oxidation to Ketosulfone

- The ketosulfide is oxidized to the ketosulfone (compound of formula I) using oxidants such as hydrogen peroxide in the presence of alkali metal tungstate (e.g., Na₂WO₄·2H₂O). This oxidation occurs in an alcoholic solvent like methanol or ethanol, with the process optimized to prevent over-oxidation or side reactions.

Purification and Crystallization

- The final product, ketosulfone , is purified by recrystallization from methanol, yielding crystalline forms with characterized X-ray diffraction patterns (Form A and Form B). These crystalline forms are crucial for ensuring purity and consistent bioactivity.

Alternative Oxidation Methods

Peracetic Acid and Hydrogen Peroxide Mixture: As per WO 03/051843, oxidation can be performed without catalysts using a mixture of peracetic acid and hydrogen peroxide in an acidic medium, such as methanesulfonic acid. However, due to potential genotoxic impurities, this method is less preferred on an industrial scale.

Use of Catalysts: Catalysts like Na₂WO₄·2H₂O enhance oxidation efficiency, reducing reaction times and improving yields. The oxidation process typically occurs at controlled temperatures (~25-50°C) to prevent degradation.

Process Optimization and Efficiency

Avoiding Isolation of Intermediates: The process described in US 6600046 emphasizes a streamlined approach by directly oxidizing the ketosulfide to ketosulfone , eliminating the need for isolating the intermediate, which reduces cost, effluent generation, and cycle time.

-

- Temperature: 70–110°C during condensation; 25–50°C during oxidation.

- Solvents: Methanol, ethanol, toluene.

- Catalysts: Sodium methoxide, potassium tert-butoxide, Na₂WO₄·2H₂O.

Crystalline Forms and Characterization

- Form A and Form B of Ketosulfone: These are obtained via controlled crystallization, characterized by specific X-ray diffraction peaks, ensuring reproducibility and stability for pharmaceutical applications.

| Crystalline Form | Characteristic X-ray Peaks (°2θ) | Reference |

|---|---|---|

| Form A | 9.66, 13.63, 14.64, 19.24, 21.67, 22.26, 23.61, 27.45, 28.14, 31.71, 32.82, 36.83, 37.59, 39.33, 43.10, 44.12, 46.31, 48.20, 48.84 | |

| Form B | 8.57, 9.77, 11.56, 13.31, 16.46, 17.18, 17.52, 18.67, 18.99, 20.12, 23.00, 24.78, 26.01, 28.52, 31.23, 32.16, 36.15, 37.93, 39.59, 40.87, 45.83 |

Research Findings and Data

The process yields a high-purity compound with a glucokinase activation EC50 value of 50 μM or less , demonstrating potential for therapeutic applications in diabetes management.

The process's efficiency is enhanced by avoiding unnecessary isolation steps, reducing waste, and employing robust oxidation techniques.

Summary of Key Preparation Methods

Q & A

Q. Purification Challenges :

- Byproduct Removal : Residual catalysts (e.g., Pd) require chelation with EDTA or silica gel chromatography.

- Polarity Management : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for isolating the polar propanoic acid moiety .

Basic: How can researchers validate the structural identity of this compound, and which spectroscopic techniques are most effective?

Methodological Answer:

Stepwise Validation Protocol :

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z calculated for C₁₈H₂₃N₂O₃).

NMR Analysis :

- ¹H NMR : Identify pyrrolidine acetyl protons (~2.1 ppm), pyridine methyl (~2.5 ppm), and propanoic acid protons (~12.5 ppm, broad).

- ¹³C NMR : Verify carbonyl carbons (170-180 ppm for acetyl and carboxylic acid groups) .

IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and acetyl C=O (~1650 cm⁻¹).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on structurally related propanoic acid derivatives :

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV: <1 mg/m³).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical help for persistent irritation .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly in stereoselective steps?

Methodological Answer:

Key Optimization Strategies :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .

- Solvent Effects : Compare DMF (high polarity) vs. THF (low polarity) for intermediate stability.

- Temperature Control : Maintain ≤60°C during acetylation to prevent racemization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.